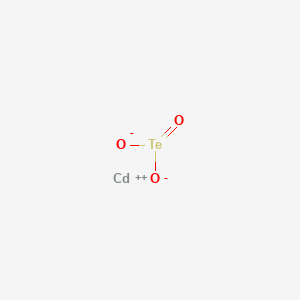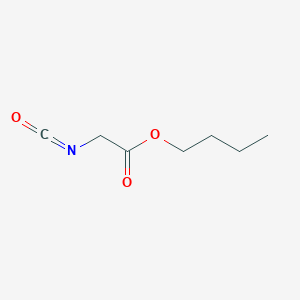
(2-Ethoxy-5-methoxyphenyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Ethoxy-5-methoxyphenyl)acetic acid, also known as EOMPA, is an organic compound derived from phenylacetic acid. It is widely used in scientific research due to its high solubility in organic solvents and its versatility in a variety of biological systems.
Applications De Recherche Scientifique
Chiral Auxiliaries and Derivatizing Agents
2-Hydroxy-2-(ethoxyphenylphosphinyl)acetic acid, a compound closely related to (2-ethoxy-5-methoxyphenyl)acetic acid, has been studied for its potential as a versatile chiral phosphonic auxiliary, evident in 31P NMR. Preliminary research indicates its usefulness as chiral derivatizing agents for amines and alcohols, facilitating the separation of diastereomeric alcohols and amines in 31P NMR spectra (Majewska, 2019).
Cross-linking Reagents in Bioconjugation
The synthesis and application of heterobifunctional cross-linking reagents incorporating polyoxyethylene chains, such as [2-[2-[2-[(2-bromoacetyl)amino]ethoxy]ethoxy]ethoxy acetic acid], have been described. These reagents are used for coupling peptides to liposomes, offering a hydrophilic spacer arm to improve accessibility and reduce intrinsic immunogenicity, which is crucial for developing synthetic vaccination formulations (Frisch, Boeckler, & Schuber, 1996).
Palladium-Catalyzed Arylation
Research on the palladium-catalyzed α-arylation of carboxylic acid derivatives with Grignard reagents has shown that compounds like (4-methoxyphenyl)acetic acid can be efficiently diarylated to produce diarylacetic acids. This process involves deprotonation followed by reaction with aryl halides, illustrating the potential of this compound derivatives in organic synthesis (Tanaka, Tanaka, & Mori, 2014).
Stereochemical Analysis of Sulfoxides
(S)-α-Methoxyphenyl acetic acid (MPAA) has been employed as a chiral NMR shift reagent for the stereochemical analysis of sulfoxides, demonstrating the utility of α-methoxyaryl acetic acids in determining enantiomeric purity and absolute configuration of various sulfoxides. This application highlights the role of similar compounds in analytical chemistry (Buist, Marecak, Holland, & Brown, 1995).
Biotransformations and Stereochemistry
The biotransformations of 2-hydroxy-2-(ethoxyphenylphosphinyl)acetic acid, a compound related to this compound, have been explored to determine the absolute configuration of all its stereoisomers. The study used bacterial species as biocatalysts to achieve stereoselective hydrolysis, contributing to the understanding of the stereochemistry of organophosphorus compounds (Majewska, 2015).
Propriétés
IUPAC Name |
2-(2-ethoxy-5-methoxyphenyl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-3-15-10-5-4-9(14-2)6-8(10)7-11(12)13/h4-6H,3,7H2,1-2H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKBSZAKPEASKMK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)OC)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[17-[(E)-N-hydroxy-C-methylcarbonimidoyl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B99552.png)













